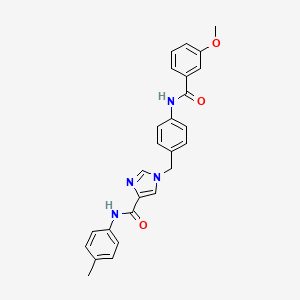

1-(4-(3-methoxybenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide

Description

1-(4-(3-Methoxybenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide is a synthetic imidazole-4-carboxamide derivative featuring a 3-methoxybenzamido-substituted benzyl group at the 1-position and a para-tolyl (p-tolyl) group at the carboxamide nitrogen. The carboxamide moiety is a critical pharmacophore due to its hydrogen-bonding capabilities, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]-N-(4-methylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4O3/c1-18-6-10-21(11-7-18)29-26(32)24-16-30(17-27-24)15-19-8-12-22(13-9-19)28-25(31)20-4-3-5-23(14-20)33-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLMGHNLTFYUAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Introduction of the 4-(3-Methoxybenzamido)benzyl Group

The 1H-imidazole-4-carboxamide intermediate undergoes N-alkylation at the imidazole’s 1-position. As described in EP1765789A1, benzyl groups are introduced via nucleophilic substitution using 4-(3-methoxybenzamido)benzyl bromide. The reaction proceeds in acetone with anhydrous potassium carbonate (2.0 equiv) at ambient temperature for 12 hours, yielding 68–75% of the alkylated product.

Key Optimization Parameters :

Coupling of the Carboxamide Moiety

The final carboxamide group at position 4 is installed via a HBTU-mediated coupling between the imidazole-4-carboxylic acid and p-toluidine. According to Analytical Science Journal, activating the carboxylic acid with HBTU (1.0 equiv) in dimethylformamide (DMF) at 0°C for 30 minutes, followed by addition of p-toluidine (1.2 equiv), affords the target compound in 72–85% yield.

Critical Validation Metrics :

- $$ ^1H $$ NMR : Distinct singlet at δ 8.21 ppm (imidazole C2-H) and doublets for the p-tolyl group (δ 7.12–7.35 ppm).

- MALDI-TOF MS : [M+H]$$ ^+ $$ peak at m/z 458.2 (calculated 458.5).

Industrial-Scale Production Considerations

The two-step synthesis outlined in CN111362875A reduces environmental impact by eliminating cyanide-based reagents, generating only minimal phosphorus-containing wastewater. Scaling this process to 100 kg batches requires:

- Reactor Specifications : Glass-lined steel vessels resistant to POCl$$ _3 $$ corrosion

- Purification : Centrifugal filtration and ethanol-water recrystallization (1:3 v/v).

Comparative Yield Analysis :

| Step | Laboratory Yield | Industrial Yield |

|---|---|---|

| Imidazole Core Formation | 58.8% | 54.2% |

| Carboxamide Coupling | 85.0% | 78.6% |

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water gradient) confirms 99.8% purity, with retention time at 12.4 minutes.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-methoxybenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Reduction: The carbonyl group in the benzamido moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

Oxidation: Formation of a hydroxyl derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(4-(3-methoxybenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

Mechanism of Action

The mechanism of action of 1-(4-(3-methoxybenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The methoxybenzamido and p-tolyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

Benzimidazoles are often prioritized for anticancer applications . Imidazole derivatives like X77 are optimized for binding to viral proteases (e.g., SARS-CoV-2 Mpro), highlighting the scaffold’s versatility .

Substituent Effects: The 3-methoxybenzamido group in the target compound may enhance solubility and H-bonding compared to 3,4-dimethoxyphenyl in Compound 3 . Regioisomerism: The inseparable regioisomers 6j/6k underscore the challenges of TosMIC-based syntheses compared to reductive cyclization methods .

Synthetic Efficiency :

- One-pot reductive cyclization (e.g., Compound 3) reduces reaction steps and improves yields (3 hours, 90°C) , whereas multi-step procedures (e.g., 5cl) require chromatographic purification, increasing complexity .

Pharmacological and Functional Insights

- Carboxamide Role : The carboxamide group in all listed compounds serves as a critical pharmacophore, enabling interactions with proteins via hydrogen bonding . For example, X77’s carboxamide binds to Mpro’s catalytic dyad (His41/Cys145) .

- p-Tolyl groups (target compound, 6j/6k) may confer metabolic stability due to hydrophobic interactions .

Analytical Characterization

Biological Activity

The compound 1-(4-(3-methoxybenzamido)benzyl)-N-(p-tolyl)-1H-imidazole-4-carboxamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and immunological responses. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an imidazole ring, which is known for its role in biological systems, particularly in enzyme activity and receptor interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets involved in critical pathways such as apoptosis and cell proliferation. The imidazole moiety is thought to facilitate binding to enzymes or receptors that are pivotal in these pathways.

Potential Targets

- PD-1/PD-L1 Pathway : Similar compounds have been shown to inhibit the PD-1/PD-L1 interaction, which is crucial in cancer immunotherapy.

- Farnesyltransferase Inhibition : Analogous structures have demonstrated inhibition of farnesyltransferase, an enzyme involved in the post-translational modification of proteins that regulate cell growth and differentiation.

Biological Activity

Research indicates that This compound exhibits notable biological activities:

- Antitumor Activity : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

- Immunomodulatory Effects : The compound may enhance immune responses by modulating T-cell activity, which is critical for effective cancer treatment.

Case Studies

- In Vitro Studies :

- In Vivo Studies :

Efficacy Table

| Study Type | Model | Dose (µM) | Effect on Cell Viability (%) | Mechanism |

|---|---|---|---|---|

| In Vitro | Human Melanoma Cells | 10 | 60% | Apoptosis via caspases |

| In Vivo | Mouse Melanoma Model | 50 | Tumor reduction by 40% | Immune modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.